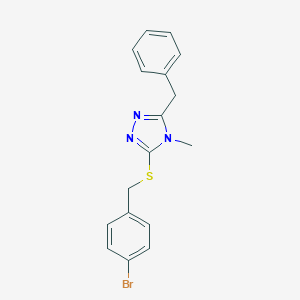
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of Benzyl Groups: Benzylation reactions are performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Substitution with Dimethylphenyl and Fluorobenzyl Groups: These steps involve nucleophilic substitution reactions where the triazole ring is functionalized with the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- Benzyl 2,3-dibenzyl-4-phenylbutanoate
Uniqueness
Compared to similar compounds, 5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl 2-fluorobenzyl sulfide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H22FN3S |
|---|---|
Molekulargewicht |
403.5g/mol |
IUPAC-Name |
3-benzyl-4-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C24H22FN3S/c1-17-12-13-21(14-18(17)2)28-23(15-19-8-4-3-5-9-19)26-27-24(28)29-16-20-10-6-7-11-22(20)25/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
BDTYITMTNWOCOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Chlorophenoxy)anilino]-1-phenyl-2-buten-1-one](/img/structure/B425199.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425200.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425202.png)
![3-[5-(4-bromophenyl)-1-(carbamothioylamino)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B425204.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425205.png)
![(2Z)-2-{[(4-methoxybenzyl)amino]methylidene}cyclohexanone](/img/structure/B425206.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425208.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425211.png)
![N-(3,5-dimethylphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B425213.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B425217.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B425221.png)
![N-[(4-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B425222.png)
